molecular formula C13H15Cl2NO3 B2986482 2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide CAS No. 1421459-76-8

2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

Cat. No. B2986482
M. Wt: 304.17
InChI Key: RWVHXGVXFCVOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide is a chemical compound with the molecular formula C13H15Cl2NO3 and a molecular weight of 304.17. It contains a cyclopentyl ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl ring, which is a type of cycloalkane . Cycloalkanes are saturated hydrocarbons, meaning all of the carbon atoms that make up the ring are single bonded to other atoms . The compound also contains two chlorine atoms, an amide group, and hydroxyl groups attached to the cyclopentyl ring.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Bischler-Napieralski Reaction: Research on N-(4-aryl-4-hydroxybutyl)benzamides, similar in structure to the compound , shows their cyclization under Bischler-Napieralski conditions to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings contribute to the synthesis of complex heterocyclic compounds, highlighting the utility of benzamides in organic synthesis (Browne et al., 1981).

Material Science and Magnetism

  • Design of Single-Molecule Magnets: The synthesis of specific ligands that coordinate with copper ions to form metalloligands demonstrates the potential for creating single-molecule and single-chain magnets. This work suggests applications in the development of new materials with magnetic properties, which could be relevant to information storage technologies (Costes et al., 2010).

Antibacterial and Antifungal Agents

  • Synthesis of Azetidinone Derivatives

    The development of novel derivatives of benzamides with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis showcases the role of benzamide compounds in addressing infectious diseases. This research points towards the potential medical applications of similar compounds in drug discovery (Nimbalkar et al., 2018).

  • Antimicrobial Activity

    The preparation of 5,6-dichloro-1H-benzimidazole-2-carboxamides and their demonstrated in vitro antibacterial and antifungal activities illustrate the utility of dichloro-substituted benzamides in the development of new antimicrobial agents (Özden et al., 2011).

Drug Discovery and Pharmacology

  • Dopamine/Serotonin Receptor Ligands: Studies on the synthesis and evaluation of hydroxylated, methoxylated, and/or chlorinated hexahydrodibenz[d,g]azecines highlight their potential as ligands for dopamine and serotonin receptors. This research underlines the significance of benzamides in developing drugs with potential applications in neurology and psychiatry (Mohr et al., 2006).

properties

IUPAC Name

2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c14-8-1-2-11(15)10(4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVHXGVXFCVOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide

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